

2-Aminothiazole Derivatives: A Comparative Analysis Against Commercial Drugs in Oncology and Microbiology

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Compound of Interest

Compound Name: *N,N-dimethyl-1,3-thiazol-2-amine*

Cat. No.: B189690

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For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is perpetual. Among these, the 2-aminothiazole core has emerged as a privileged structure, demonstrating a wide array of biological activities.^{[1][2]} This guide provides a comparative overview of 2-aminothiazole derivatives against commercially available drugs in the fields of cancer and microbial infections, supported by experimental data and mechanistic insights.

The versatility of the 2-aminothiazole ring allows for extensive chemical modifications, leading to a diverse library of compounds with activities ranging from anticancer to antimicrobial.^{[1][2]} ^[3] Notably, this scaffold is a key component in clinically approved drugs such as the anticancer agent Dasatinib and the PI3K inhibitor Alpelisib, highlighting its clinical significance.^{[4][5]}

Anticancer Activity: Targeting the Cytoskeleton

A significant number of 2-aminothiazole derivatives exhibit potent anticancer properties by targeting tubulin, a critical component of the cell's cytoskeleton.^[6] These agents often act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.^[6] This mechanism is shared with several commercially successful anticancer drugs.

Performance Comparison: 2-Aminothiazole Derivatives vs. Commercial Tubulin Inhibitors

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives compared to the well-established tubulin inhibitor, Combretastatin A-4 (CA-4). The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency in inhibiting biological or biochemical functions.

Compound ID	Cancer Cell Line	IC50 (μ M) of 2-Aminothiazole Derivative		Commercial Drug	Cancer Cell Line	IC50 (μ M) of Commercial Drug	Reference
		Combretastatin A-4	HeLa				
5t	HeLa	-	Combretastatin A-4	HeLa	-	-	[7]
Compound 19 (valine prodrug)	P-gp overexpressing MDR positive cell line	Potent Cytotoxicity	-	-	-	-	[5]
Compound 21	K563 (leukemia)	16.3	-	-	-	-	[5]
Compound 28	A549 (lung)	8.64	-	-	-	-	[5]
Compound 28	HeLa (cervical)	6.05	-	-	-	-	[5]
Compound 28	HT29 (colon)	0.63	-	-	-	-	[5]
Compound 5c	HepG2 (liver)	3.35 \pm 0.2	Combretastatin A-4	-	-	-	[8]
Compound 6d	MCF-7 (breast)	-	-	-	-	-	[8]
Compound 7c	HCT-116 (colon)	-	-	-	-	-	[8]
Compound 8	HeLa (cervical)	-	-	-	-	-	[8]
Compound 9a,b	Various	-	-	-	-	-	[8]

Compound 8a	Various (60 cell lines)	Broad Spectrum Activity	-	-	-	[5]
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Note: Direct comparative IC50 values in the same cell line from a single study are limited in the provided search results. The table presents available data to illustrate the potency of 2-aminothiazole derivatives.

Experimental Protocols

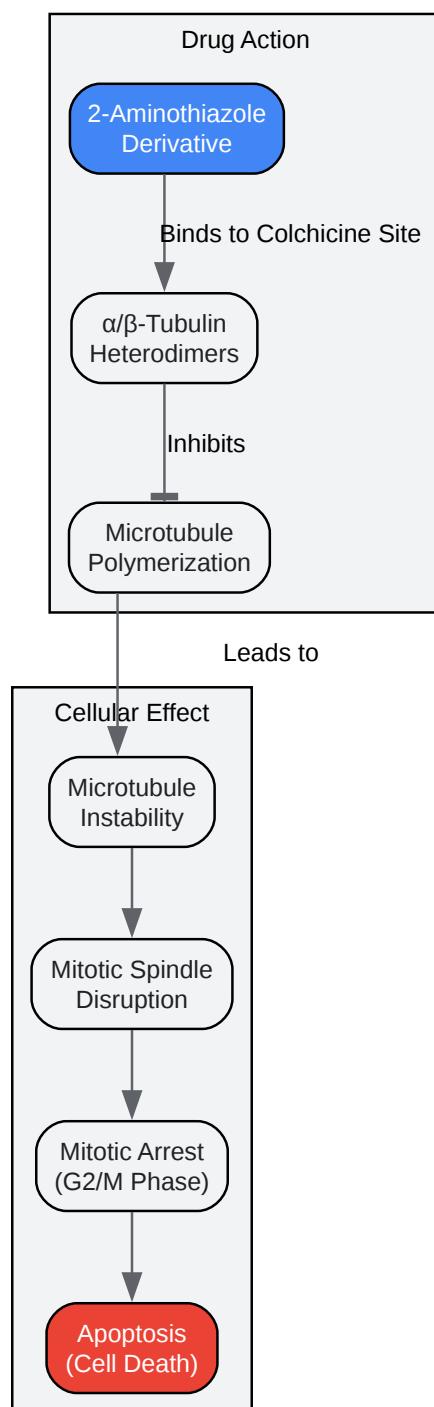
MTT Assay for Anticancer Activity:

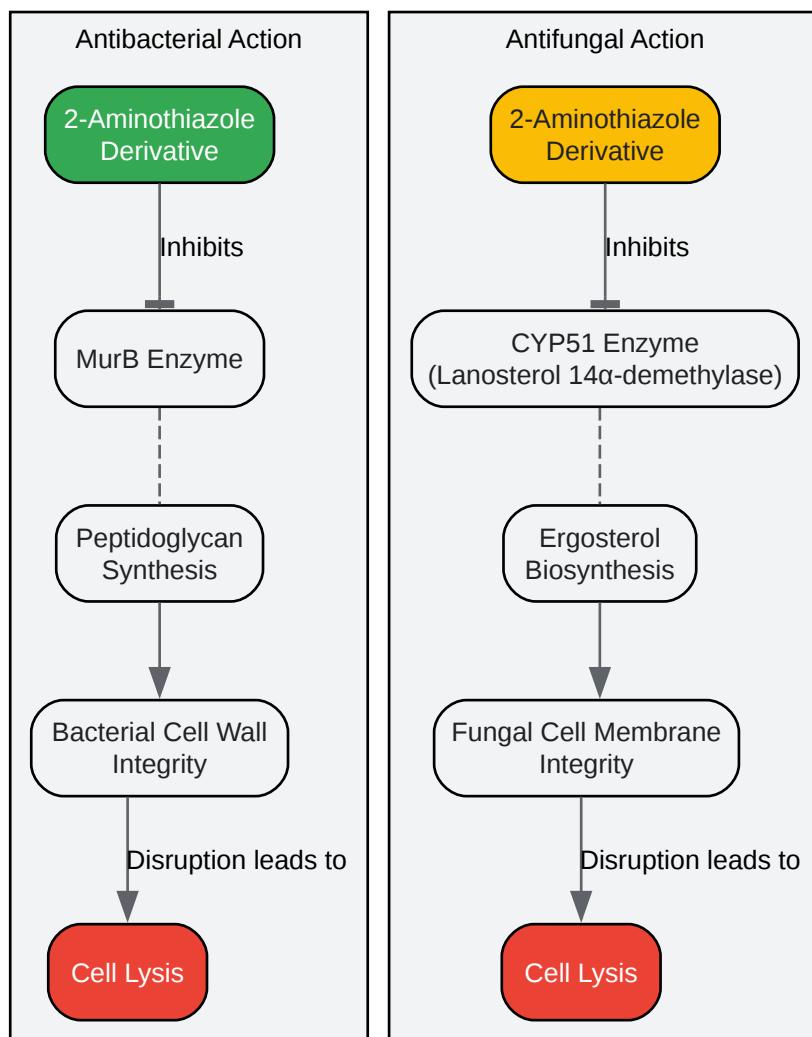
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (2-aminothiazole derivatives or commercial drugs) and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow for the formation of formazan crystals.
- **Solubilization:** The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
- **IC50 Calculation:** The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.

Mechanism of Action: Tubulin Polymerization Inhibition

Many anticancer 2-aminothiazole derivatives exert their effect by binding to the colchicine-binding site on β -tubulin. This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately inducing apoptosis (programmed cell death).



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